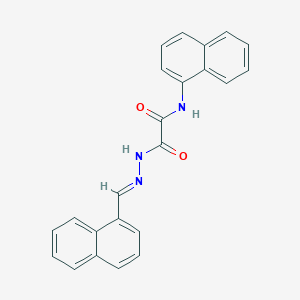![molecular formula C17H17ClN4O2 B389892 N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide](/img/structure/B389892.png)
N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a chlorinated aniline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chloro-2-methylaniline with a suitable acylating agent to form an intermediate, which is then reacted with pyridine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyridine: A precursor that can be used to synthesize various derivatives.
4-Chloro-2-pyridinamine: Another related compound with similar structural features.
Uniqueness
N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17ClN4O2 |
|---|---|
Molecular Weight |
344.8g/mol |
IUPAC Name |
N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2/c1-11-9-14(18)3-4-15(11)20-16(23)10-12(2)21-22-17(24)13-5-7-19-8-6-13/h3-9H,10H2,1-2H3,(H,20,23)(H,22,24)/b21-12- |
InChI Key |
WRTNODQGYPXULB-MTJSOVHGSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(=NNC(=O)C2=CC=NC=C2)C |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C/C(=N\NC(=O)C2=CC=NC=C2)/C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(=NNC(=O)C2=CC=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxo-N-(3,4,5-trichlorophenyl)acetamide](/img/structure/B389810.png)
![N-(4-chlorobenzyl)-3-[(2,4-dihydroxybenzoyl)hydrazono]butanamide](/img/structure/B389811.png)
![3-[2-(4-methylbenzylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B389813.png)
![3-[2-(3,4-dimethoxybenzylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B389814.png)
![N-(4-chlorobenzyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B389815.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(4-chloro-2-methylphenyl)butanamide](/img/structure/B389816.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-(4-isopropoxybenzylidene)acetohydrazide](/img/structure/B389820.png)
![N-(2,4-dichlorobenzyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B389822.png)
![N-(4-ethoxyphenyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389823.png)
![N-[2-(acetylamino)phenyl]-3-(propionylhydrazono)butanamide](/img/structure/B389824.png)
![N-(4-chlorophenyl)-N-{2-[2-(1,2-dimethylbutylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389825.png)

![N-[4-(acetylamino)phenyl]-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B389827.png)
![N-(4-chlorophenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389828.png)
